![molecular formula C6H9N3O2 B14329501 N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide CAS No. 110035-76-2](/img/structure/B14329501.png)
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of an acylhydrazine with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
科学的研究の応用
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .
類似化合物との比較
Similar Compounds
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- N-Methyl[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]methanamine
Uniqueness
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide is unique due to its specific substitution pattern on the oxadiazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
CAS番号 |
110035-76-2 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC名 |
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide |
InChI |
InChI=1S/C6H9N3O2/c1-2-5-8-6(11-9-5)3-7-4-10/h4H,2-3H2,1H3,(H,7,10) |
InChIキー |
VVWSIHMDVHQTNC-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=N1)CNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



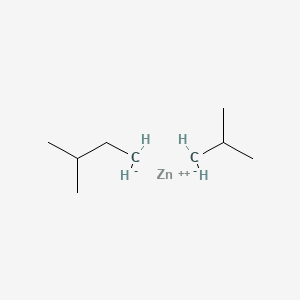
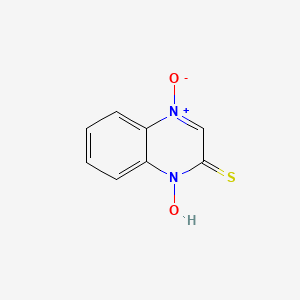

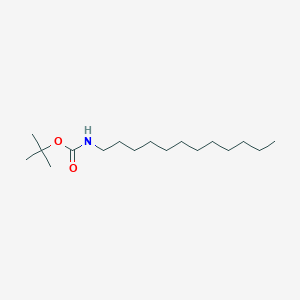
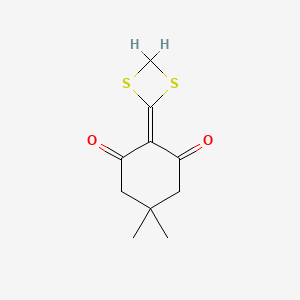
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)

![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


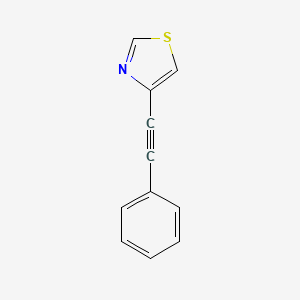
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
